molecular formula C20H20ClN3O B2952284 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide CAS No. 882233-23-0

2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2952284
CAS No.: 882233-23-0
M. Wt: 353.85
InChI Key: VRDYYORJHUSZED-UHFFFAOYSA-N
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Description

2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, phenyl, and pyrazol groups[_{{{CITATION{{{_1{Buy 3,3'-[(2-chloro-5-methyl-p-phenylene)bisimino(1-acetyl-2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazol core. One common synthetic route includes the reaction of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine[_{{{CITATION{{{2{2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena018109286?context=bbe)[{{{CITATION{{{_1{Buy 3,3'-[(2-chloro-5-methyl-p-phenylene)bisimino(1-acetyl-2 .... The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography may be used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions at the chloro or amide groups can lead to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of materials with specific properties. Its chemical reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-phenyl-3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]acetamide

  • 2-chloro-N-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]acetamide

  • 2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-4-yl]acetamide

Uniqueness

2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-13-9-15(3)17(10-14(13)2)18-11-19(22-20(25)12-21)24(23-18)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDYYORJHUSZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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